1,1-Dioxothiepane-2-carboxylic acid
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Overview
Description
1,1-Dioxothiepane-2-carboxylic acid is a sulfur-containing heterocyclic compound with a carboxylic acid functional group. This compound is of interest due to its unique structure, which includes a seven-membered ring with sulfur and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dioxothiepane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Thiophene Derivatives: One common method involves the oxidation of thiophene derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Cyclization Reactions: Another approach is the cyclization of suitable precursors containing sulfur and oxygen atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxothiepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide or thiol groups.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) for cyclization reactions.
Major Products Formed
Sulfone Derivatives: Formed through oxidation reactions.
Sulfide and Thiol Derivatives: Formed through reduction reactions.
Esters and Amides: Formed through nucleophilic substitution reactions
Scientific Research Applications
1,1-Dioxothiepane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1-Dioxothiepane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfur and oxygen atoms can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A five-membered sulfur-containing heterocycle with similar chemical properties.
1,1-Dioxothiane-2-carboxylic acid: A six-membered sulfur-containing heterocycle with a similar structure but different ring size.
Sulfolane: A sulfur-containing heterocycle with a sulfone group, used as a solvent in industrial applications
Uniqueness
1,1-Dioxothiepane-2-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This larger ring size can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1,1-dioxothiepane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)6-4-2-1-3-5-12(6,10)11/h6H,1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUILKCZQCKRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(S(=O)(=O)CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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